molecular formula C18H15BrN2O2 B1224304 2,3-Dimethyl-6-quinoxalinecarboxylic acid (2-bromophenyl)methyl ester

2,3-Dimethyl-6-quinoxalinecarboxylic acid (2-bromophenyl)methyl ester

Cat. No. B1224304
M. Wt: 371.2 g/mol
InChI Key: DOFSCDOXIOPXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-6-quinoxalinecarboxylic acid (2-bromophenyl)methyl ester is a quinoxaline derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis Applications : The compound has been used in the large-scale synthesis of structurally related compounds, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This synthesis is significant in the pharmaceutical industry for creating active compounds (Bänziger et al., 2000).
  • Formation of Addition Products : It participates in reactions forming unique addition products like 2-(p-bromophenyl) imino-3-methyl-5-carboxymethylidenethiazolidin-(4)-one and its methyl ester, expanding the repertoire of available chemical entities for various applications (Nagarajan et al., 1983).
  • Three-Component Synthesis : It's involved in three-component synthesis procedures, leading to the formation of compounds like methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids, demonstrating its versatility in complex chemical reactions (Lisovenko et al., 2016).

Applications in Chromatography and Analysis

  • Use in High-Performance Liquid Chromatography : This compound has been employed as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, highlighting its utility in analytical chemistry for sensitive detection of various compounds (Yamaguchi et al., 1985).

properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

(2-bromophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate

InChI

InChI=1S/C18H15BrN2O2/c1-11-12(2)21-17-9-13(7-8-16(17)20-11)18(22)23-10-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3

InChI Key

DOFSCDOXIOPXKM-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=CC=C3Br)C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=CC=C3Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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